2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide
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Overview
Description
2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carbohydrazide group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide typically involves the reaction of 3-fluoroaniline with thiourea and chloroacetic acid under reflux conditions The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the carbohydrazide group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its anticancer activity may be attributed to the inhibition of DNA replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 2-Amino-5-(3-chlorophenyl)-1,3-thiazole-4-carbohydrazide
- 2-Amino-5-(3-bromophenyl)-1,3-thiazole-4-carbohydrazide
- 2-Amino-5-(3-methylphenyl)-1,3-thiazole-4-carbohydrazide
Comparison: Compared to its analogs, 2-Amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-5-(3-fluorophenyl)-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c11-6-3-1-2-5(4-6)8-7(9(16)15-13)14-10(12)17-8/h1-4H,13H2,(H2,12,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBYOWUHPVOMGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(S2)N)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179766 |
Source
|
Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886361-60-0 |
Source
|
Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886361-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-(3-fluorophenyl)-4-thiazolecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301179766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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